molecular formula C22H22N4O2 B11040168 2,2,4,6-tetramethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide

2,2,4,6-tetramethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11040168
M. Wt: 374.4 g/mol
InChI Key: YMSCINNWIDMUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, so let’s break it down. The systematic name provides valuable information about its structure:

    2,2,4,6-tetramethyl: Indicates the positions of methyl groups on the quinoline ring.

    N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]: Refers to the hydrazone moiety, which contains an indole ring and a carbonyl group.

    1,2-dihydroquinoline-8-carbohydrazide: Describes the quinoline core with a hydrazide functional group at position 8.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is as follows:

    Formation of the Quinoline Core: Start with 2,2,4,6-tetramethylquinoline and react it with an appropriate aldehyde (such as 3-formylindole) to form the hydrazone.

    Hydrazinolysis: Treat the hydrazone with hydrazine hydrate to replace the carbonyl group with a hydrazide functional group.

Reaction Conditions::
  • The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, toluene).
  • Catalysts or reagents like acetic acid or sulfuric acid may be used to facilitate the reactions.

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions::

    Hydrazone Formation: The initial reaction between the quinoline and the aldehyde involves hydrazone formation.

    Hydrazinolysis: The replacement of the carbonyl group with a hydrazide group.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for hydrazinolysis.

    Acetic acid or sulfuric acid: May act as catalysts or acidifying agents.

Major Products:: The primary product is the target compound itself, 2,2,4,6-tetramethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for its pharmacological properties.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. its indole moiety suggests potential interactions with biological targets, possibly affecting cellular processes.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-12-9-15-13(2)11-22(3,4)24-18(15)16(10-12)20(27)26-25-19-14-7-5-6-8-17(14)23-21(19)28/h5-11,23-24,28H,1-4H3

InChI Key

YMSCINNWIDMUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)NC(C=C2C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.